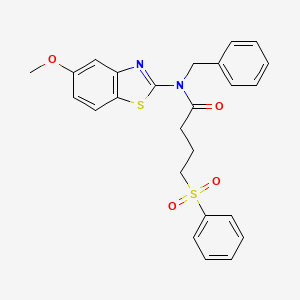

4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide

Descripción

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4S2/c1-31-20-14-15-23-22(17-20)26-25(32-23)27(18-19-9-4-2-5-10-19)24(28)13-8-16-33(29,30)21-11-6-3-7-12-21/h2-7,9-12,14-15,17H,8,13,16,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLPWDJBBSJMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Butanamide Moiety: The butanamide moiety can be introduced by reacting the benzothiazole derivative with 4-bromobutanoyl chloride in the presence of a base such as triethylamine.

Sulfonylation: The phenylsulfonyl group can be introduced by reacting the intermediate with phenylsulfonyl chloride in the presence of a base such as pyridine.

Benzylation: Finally, the benzyl group can be introduced by reacting the intermediate with benzyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety, leading to the formation of corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and halides, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

The compound 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, supported by data tables and documented case studies.

Structure and Composition

The compound features a complex structure that includes a benzene sulfonyl group, a benzyl moiety, and a methoxy-substituted benzothiazole. The molecular formula is , with a molecular weight of approximately 366.45 g/mol. Its structural representation can be summarized as follows:

- Benzene Sulfonyl Group : Contributes to the compound's solubility and reactivity.

- Benzyl Group : Enhances lipophilicity, which may improve membrane permeability.

- Methoxy and Benzothiazole : Implicated in various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide exhibit significant anticancer properties. For instance, research focusing on benzothiazole derivatives has shown their efficacy in inhibiting cancer cell proliferation through apoptosis induction.

Case Study : In vitro assays demonstrated that specific derivatives of benzothiazole significantly reduced the viability of breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have shown that sulfonamide derivatives possess broad-spectrum antibacterial activity.

Data Table: Antimicrobial Activity

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide | E. coli | 32 µg/mL |

| 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide | S. aureus | 16 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents against resistant bacterial strains .

Enzyme Inhibition

The compound has been evaluated for its role as an enzyme inhibitor, particularly against kinases involved in various signaling pathways associated with cancer and inflammatory diseases.

Case Study : A study demonstrated that related compounds effectively inhibited specific kinase activities, leading to reduced tumor growth in xenograft models .

Neuroprotective Effects

Research indicates that benzothiazole derivatives may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's.

Data Table: Neuroprotective Effects

| Compound | Model | Outcome |

|---|---|---|

| 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide | SH-SY5Y Cells | Reduced oxidative stress markers |

| 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide | Mouse Model | Improved cognitive function |

These results highlight the compound's potential for further development in neuropharmacology .

Mecanismo De Acción

The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole core is known to bind to active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its therapeutic potential.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

MMV001239 (4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide)

- Structural Differences: Replaces the benzenesulfonyl-butanamide chain with a cyano-benzamide group and a pyridinylmethyl substituent.

N-(Benzothiazol-2-yl)-4-((5-Chlorobenzoxazol-2-yl)amino)butanamide

- Structural Differences : Features a 5-chlorobenzoxazole substituent linked via a butanamide chain.

- The chlorobenzoxazole group may enhance target specificity .

- Synthesis : Synthesized in 76% yield using accessible starting materials, demonstrating efficient two-step methodology .

2-[(5-Methoxy-1,3-benzothiazol-2-yl)thio]propanoic Acid Derivatives

- Structural Differences: Replaces the benzenesulfonyl-benzyl group with a thio-propanoic acid chain.

- Physicochemical Properties : High synthetic yields (85–93%) and enantiomeric purity ([α]D values ±17°), with IR and NMR data confirming structural integrity .

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

- Structural Differences : Substitutes the benzenesulfonyl group with a 2-methoxybenzamide and adds a chloro-methyl group to the benzothiazole core.

- Applications : Listed in chemical databases (e.g., ZINC2713955) but lacks reported biological data. The chloro-methyl group may influence solubility or metabolic stability .

Key Comparative Analysis

Table 1: Structural and Functional Comparison

Structural Insights

- The benzenesulfonyl group in the target compound distinguishes it from analogs with cyano, benzamide, or thio groups. This moiety may improve binding to sulfonyl-group-recognizing enzymes or receptors.

- The 5-methoxybenzothiazole core is conserved across MMV001239 and the target compound, suggesting shared pharmacokinetic profiles, such as metabolic stability .

Actividad Biológica

The compound 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide is a member of the benzothiazole family, which has gained attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to the compound . Research indicates that benzothiazoles exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : Benzothiazoles are believed to exert their anticancer effects through multiple pathways, including apoptosis induction and cell cycle arrest. They often inhibit key signaling pathways involved in tumor growth.

-

Efficacy Against Cell Lines :

- The compound demonstrated notable cytotoxicity with IC50 values ranging from 0.24 µM to 0.92 µM against several human cancer cell lines, including MDA-MB-231 (breast cancer) and NCI-H226 (lung cancer) .

- Another study reported that derivatives similar to this compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.4 µM against MCF-7 breast cancer cells .

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties:

- Spectrum of Activity : Compounds within this class have shown effectiveness against a variety of bacterial strains, indicating their potential as broad-spectrum antimicrobial agents.

- In Vitro Studies : A series of studies have documented the synthesis and evaluation of antimicrobial activity for compounds similar to the one , with some derivatives exhibiting significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of benzothiazole derivatives in vitro against multiple human cancer cell lines. The results indicated that compounds with similar structures to 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide exhibited potent antiproliferative activity across various cancer types, supporting their potential as therapeutic agents.

Case Study 2: Antimicrobial Potency

In another investigation focusing on antimicrobial activity, researchers synthesized several new benzothiazole derivatives and tested them against common bacterial strains. The results demonstrated that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential use in treating bacterial infections.

Q & A

Q. What are the standard synthetic routes for 4-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Sulfonylation : Introducing the benzenesulfonyl group via coupling reactions under anhydrous conditions.

- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzylamine and benzothiazole moieties .

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred to enhance reaction efficiency.

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate specific steps. Optimization focuses on temperature control (50–80°C), solvent purity, and catalytic loading to achieve >80% yield. Purity is monitored via HPLC with C18 columns and UV detection at 254 nm .

Q. How is the compound characterized to confirm structural integrity and purity?

Key analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C5 of benzothiazole, benzenesulfonyl integration).

- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₆H₂₅N₂O₄S₂: 509.12).

- HPLC : Purity >95% using gradient elution (acetonitrile/water with 0.1% TFA) .

- X-ray crystallography : For unambiguous structural determination in crystalline form (if applicable) .

Q. What in vitro assays are recommended for initial biological screening?

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM.

- Protein binding : Surface plasmon resonance (SPR) to assess affinity for target proteins like Bcl-2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

- Assay variability : Differences in cell line viability (e.g., HeLa vs. HepG2) or enzyme isoforms.

- Structural analogs : Compare with derivatives (e.g., 4-chloro-N-[quinazolin-2-yl]benzenesulfonamide) to identify SAR trends. For example, the 5-methoxy group on benzothiazole enhances solubility but may reduce membrane permeability .

- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05 via ANOVA) .

Q. What computational strategies are effective for predicting mechanistic pathways?

- Molecular docking : Use AutoDock Vina to model interactions with targets like tubulin (PDB ID: 1SA0). Focus on hydrogen bonding with the benzenesulfonyl group and hydrophobic interactions with the benzothiazole ring .

- MD simulations : GROMACS for stability analysis over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR models : Train on datasets with IC₅₀ values of analogs to predict bioactivity .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

- Animal models : Use Sprague-Dawley rats (n = 6/group) for PK studies. Administer 10 mg/kg IV and collect plasma at 0, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS .

- Toxicity endpoints : Monitor liver enzymes (ALT, AST) and renal function (creatinine) after 28-day oral dosing (50 mg/kg).

- Formulation : Use PEG-400/water (70:30) to enhance solubility .

Data Contradiction Analysis

Q. Why do similar benzothiazole derivatives exhibit varying anticancer potencies?

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) at C5 of benzothiazole increase cytotoxicity (e.g., IC₅₀ = 2.1 µM vs. 8.7 µM for methoxy-substituted analogs) .

- Steric hindrance : Bulky groups on the N-benzyl moiety reduce target binding (e.g., 4-methyl vs. 4-phenyl substitution decreases activity by 40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.